N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide
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Overview
Description
N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide is a chemical compound with the molecular formula C13H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethylamino group and a propenoyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent acylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically alcohols or amines.
Substitution: The products vary based on the nucleophile used but generally include substituted amides or amines.
Scientific Research Applications
N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}acetamide
- N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-methylacetamide
- N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-propylacetamide
Uniqueness
N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide is unique due to its specific structural features, such as the presence of an ethyl group attached to the acetamide moiety. This structural variation can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-13(7-9-14)15(19)10-11-16(3)4/h6-11H,5H2,1-4H3/b11-10+ |
InChI Key |
UQKMSHAIECYWDU-ZHACJKMWSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)C(=O)/C=C/N(C)C)C(=O)C |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)C=CN(C)C)C(=O)C |
Origin of Product |
United States |
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